molecular formula C18H24N6 B11279835 N~6~-butyl-N~4~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-butyl-N~4~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11279835
M. Wt: 324.4 g/mol
InChI Key: WFBFZOGZMATOBG-UHFFFAOYSA-N
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Description

N6-BUTYL-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-BUTYL-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the reaction of pyrazole derivatives with pyrimidine intermediates under controlled conditions. The reaction often requires catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods utilize fixed-bed reactors and catalysts such as platinum on carbon (Pt/C) to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N6-BUTYL-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolopyrimidines, which can be further utilized in pharmaceutical applications .

Scientific Research Applications

N6-BUTYL-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It often inhibits enzyme activity by binding to the active site, thereby blocking substrate access. This mechanism is crucial in its potential therapeutic applications, particularly in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

  • N6-butyl-N4-(3,4-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
  • N6-butyl-N4-(2,5-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

Uniqueness

N6-BUTYL-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for targeted therapeutic research .

Properties

Molecular Formula

C18H24N6

Molecular Weight

324.4 g/mol

IUPAC Name

6-N-butyl-4-N-(2,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C18H24N6/c1-5-6-9-19-18-22-16(14-11-20-24(4)17(14)23-18)21-15-8-7-12(2)10-13(15)3/h7-8,10-11H,5-6,9H2,1-4H3,(H2,19,21,22,23)

InChI Key

WFBFZOGZMATOBG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=C2C=NN(C2=N1)C)NC3=C(C=C(C=C3)C)C

Origin of Product

United States

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